molecular formula C8H14N2O B1515807 (+/-)-cis-Decahydroquinoxalin-2-one

(+/-)-cis-Decahydroquinoxalin-2-one

Cat. No.: B1515807
M. Wt: 154.21 g/mol
InChI Key: JPYREMMLJKWDCF-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The evidence describes cis-Decahydroquinoline (C₉H₁₇N, MW 139.2380), a saturated bicyclic amine with one nitrogen atom in its ring system . Key identifiers include:

  • IUPAC InChIKey: POTIYWUALSJREP-RKDXNWHRSA-N
  • CAS Registry: 10343-99-4

This compound is part of the quinoline family, which is structurally distinct from quinoxaline derivatives like "(+/-)-cis-Decahydroquinoxalin-2-one."

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m1/s1

InChI Key

JPYREMMLJKWDCF-RQJHMYQMSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)NCC(=O)N2

Canonical SMILES

C1CCC2C(C1)NCC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Critical Discrepancies Between Evidence and Query

The query focuses on "(+/-)-cis-Decahydroquinoxalin-2-one", a compound with:

  • Core structure: A quinoxaline ring (two nitrogen atoms in a bicyclic system) fused with a ketone group.
  • Functional groups : A lactam (cyclic amide) and decahydro saturation.

In contrast, the evidence compound (cis-Decahydroquinoline) has:

  • Core structure: A quinoline ring (one nitrogen atom in a bicyclic system).

These differences preclude meaningful comparison without additional data on quinoxaline derivatives.

Limitations of the Evidence

  • Physical or chemical properties of quinoxalinones.
  • Pharmacological, synthetic, or industrial applications of "(+/-)-cis-Decahydroquinoxalin-2-one."
  • Comparative data (e.g., reactivity, stability, bioactivity) with analogous compounds like decahydroquinoxalines, piperazinones, or morpholinones.

Required Information for a Valid Comparison

A professional comparison would require data such as:

Table 1: Hypothetical Comparison of Quinoxaline and Quinoline Derivatives

Property (+/-)-cis-Decahydroquinoxalin-2-one (Hypothetical) cis-Decahydroquinoline (Evidence)
Core Structure Quinoxaline (2 N atoms) Quinoline (1 N atom)
Functional Group Lactam (cyclic amide) Amine
Molecular Formula C₈H₁₄N₂O (estimated) C₉H₁₇N
Polarity Higher (due to ketone) Lower
Bioactivity Potential Likely CNS or enzyme modulation Limited data

Recommendations for Further Research

To address the query accurately, the following steps are essential:

Access specialized databases (e.g., Reaxys, SciFinder) for structural analogs of "(+/-)-cis-Decahydroquinoxalin-2-one."

Review literature on decahydroquinoxalinones, including synthetic methods, spectroscopic data, and applications.

Compare pharmacological profiles with piperazine derivatives or other saturated heterocycles.

Preparation Methods

Synthesis via Intramolecular Cyclization and Knoevenagel Condensation

A prominent approach to synthesize cis-decahydroquinoxalin-2-one derivatives involves starting from disubstituted cyclohexene derivatives, followed by Knoevenagel condensation and intramolecular lactam formation:

  • Starting Material : A known disubstituted cyclohexene.
  • Key Steps :
    • Knoevenagel condensation to install alkylidene malonate functionalities.
    • Intramolecular cyclization to form the bicyclic lactam structure.
    • Reduction of lactam-ester intermediates to yield the cis-decahydroquinoline core.

This method allows for high diastereoselectivity, controlling the stereochemistry of substituents to favor the cis isomer. The starting aldehyde for the Knoevenagel condensation can be synthesized via a Diels-Alder cycloaddition, providing a versatile route to various substituted derivatives.

Reaction Scheme Summary :

Step Description Yield/Outcome
Preparation of aldehyde 4 Diels-Alder reaction of diene 7 with acrolein 80% yield, cis:trans = 10:1
Knoevenagel condensation Condensation of aldehyde 4 with malonate esters Formation of diester-amine 3
Intramolecular cyclization Cyclization of diester-amine 3 to lactam-ester 2 Formation of bicyclic lactam
Reduction Reduction of lactam-ester 2 to cis-decahydroquinoline 1 High diastereoselectivity

This approach was notably applied in the synthesis of trisubstituted cis-decahydroquinolines, which are structurally related to cis-decahydroquinoxalin-2-one.

Reduction of Substituted Piperazinediones

Substituted piperazinediones can be reduced to yield tetraalkyl-substituted piperazines, which are structurally related to decahydroquinoxalinones. Although the preparation of substituted piperazinediones is challenging, once obtained, they serve as intermediates for further transformations:

  • Reduction typically involves hydride reagents (e.g., lithium aluminum hydride).
  • The resulting piperazines can be further functionalized to obtain the decahydroquinoxalin-2-one framework.

This route is less direct but useful for preparing polysubstituted derivatives with specific substitution patterns.

Modifications and Improvements in Synthetic Routes

  • The use of diphenylphosphoryl azide in place of ethyl chloroformate and sodium azide improves yields in Curtius rearrangement steps for intermediate preparation.
  • Avoiding ethanol formation during acylazide preparation prevents side reactions and enhances product purity.
  • Recrystallization from ethyl acetate-hexanes mixtures effectively purifies cis isomers in Diels-Alder derived intermediates.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Steps Advantages Limitations
Knoevenagel condensation + cyclization Disubstituted cyclohexene, malonate esters Knoevenagel condensation, intramolecular lactam formation, reduction High diastereoselectivity, versatile substitution Multi-step, requires careful stereocontrol
Reaction with acetone cyanohydrin cis-1,2-diaminocyclohexane, acetone cyanohydrin Heating to dryness to induce cyclization Direct formation of cis isomer Specific to cis isomer, limited to certain substitutions
Reduction of substituted piperazinediones Substituted piperazinediones Hydride reduction Access to polysubstituted derivatives Difficult synthesis of starting materials

Detailed Research Findings

  • The stereochemical outcome is heavily influenced by the cis configuration of the starting cyclohexane or diamine substrates, which dictates the formation of the cis-fused bicyclic system.
  • Knoevenagel condensation is a reliable method to introduce alkylidene groups, facilitating ring closure via lactam formation.
  • Curtius rearrangement and Diels-Alder cycloadditions are useful for preparing key intermediates such as aldehydes and dienes.
  • The cis-decahydroquinoxalin-2-one core is a privileged scaffold in medicinal chemistry, and its preparation methods have been optimized for yield and stereochemical purity.
  • Modifications in reaction conditions, such as choice of reagents and purification techniques, significantly impact product yield and purity.

Q & A

Q. What criteria should reviewers prioritize when evaluating studies on (+/-)-cis-Decahydroquinoxalin-2-one?

  • Methodological Answer : Assess stereochemical assignments (e.g., ORD/CD spectra for enantiomers), statistical rigor in biological assays, and cross-validation of computational models. Flag insufficient characterization (e.g., missing elemental analysis) and recommend deposition of crystallographic data in the Cambridge Structural Database .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.